molecular formula C10H10IN3O2 B13925967 Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate

Katalognummer: B13925967
Molekulargewicht: 331.11 g/mol
InChI-Schlüssel: JFJRQMMLFROTIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of iodine and methyl groups in the structure can significantly influence its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions One common method involves the use of 2-aminopyrazine and ethyl 2-bromoacetate as starting materials The reaction proceeds through a nucleophilic substitution followed by cyclization to form the imidazo[1,2-a]pyrazine core

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to enhance the efficiency and yield of the reaction. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine.

    Substitution: Formation of substituted derivatives with various functional groups replacing the iodine.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The presence of the iodine atom can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 6-chloro-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
  • Ethyl 6-bromo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
  • Ethyl 6-fluoro-8-methylimidazo[1,2-a]pyrazine-2-carboxylate

Uniqueness

Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different interaction profiles with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H10IN3O2

Molekulargewicht

331.11 g/mol

IUPAC-Name

ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H10IN3O2/c1-3-16-10(15)7-4-14-5-8(11)12-6(2)9(14)13-7/h4-5H,3H2,1-2H3

InChI-Schlüssel

JFJRQMMLFROTIW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.